Lipophilicity (LogP) Ranking: Methoxy Analog Is the Most Hydrophilic Among 4-Substituted Propanamine Pyrazoles
The methoxy-substituted compound exhibits a computed LogP of 0.2405, which is the lowest among all four comparators examined . This represents a 0.69 log unit reduction versus the 4-H analog (LogP 0.9322) , a 1.00 log unit reduction versus the 4-methyl analog (LogP 1.2406) , and a 1.07 log unit reduction versus the 4-chloro analog (LogP 1.3071) . In drug discovery terms, a difference exceeding 1 log unit is considered a substantial alteration in lipophilicity that can shift a compound across critical LogP thresholds (e.g., LogP < 1 for optimal CNS drug-likeness vs. LogP 1–3 for oral systemic agents), directly impacting partitioning behavior, aqueous solubility, and metabolic clearance predictions.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.2405 |
| Comparator Or Baseline | 4-H analog: LogP = 0.9322; 4-Me analog: LogP = 1.2406; 4-Cl analog: LogP = 1.3071 |
| Quantified Difference | ΔLogP = −0.69 (vs. 4-H); −1.00 (vs. 4-Me); −1.07 (vs. 4-Cl) |
| Conditions | Computed LogP values from supplier-provided cheminformatics data (XLogP3 or equivalent algorithm) |
Why This Matters
Lower lipophilicity translates to higher aqueous solubility and a distinct ADME profile, making the methoxy analog the preferred choice when aqueous compatibility or reduced nonspecific protein binding is required.
